1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Overview
Description
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound of interest in various scientific fields due to its unique molecular structure, combining quinoline, oxadiazole, and thioether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves the following key steps:
Formation of 3,4-dihydroquinoline: : This involves the cyclization of an appropriate aniline derivative with a carbonyl compound.
Synthesis of 5-(2-fluorophenyl)-1,3,4-oxadiazole: : Prepared via cyclization reactions starting from hydrazides and corresponding acids or esters.
Thioether linkage formation: : This is often achieved by coupling the two aforementioned intermediate products under appropriate conditions, typically using a thiol and a suitable coupling reagent.
Industrial Production Methods
Industrial synthesis scales up the laboratory procedures, focusing on optimizing yields, safety, and cost-effectiveness. Common methods include continuous flow techniques and the use of automated reactors for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone undergoes various reactions, such as:
Oxidation: : Often performed using oxidizing agents like KMnO4, resulting in the formation of sulfoxide or sulfone derivatives.
Reduction: : Achieved using reducing agents like LiAlH4, leading to the formation of simpler quinoline derivatives.
Substitution: : Common in the presence of nucleophiles or electrophiles, affecting different positions of the quinoline or oxadiazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: : Various alkyl halides, nucleophilic reagents such as amines and thiols.
Major Products Formed
Sulfoxide/Sulfone derivatives: : From oxidation reactions.
Reduced quinoline: : From reduction reactions.
Substituted quinoline and oxadiazole: : From substitution reactions.
Scientific Research Applications
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone finds use in several areas:
Chemistry: : As a precursor for synthesizing complex molecules, particularly in heterocyclic chemistry.
Biology: : Potential antimicrobial and anticancer agent, given its structural resemblance to bioactive molecules.
Medicine: : Research focuses on its pharmacological properties, such as enzyme inhibition and receptor binding.
Industry: : Used in the development of new materials with specialized properties, like conductivity or fluorescence.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects often involves:
Enzyme inhibition: : Binds to active sites, altering enzymatic activity.
Receptor interaction: : Mimics or blocks natural ligands at receptor sites, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-mercaptoethanone: : Differing by the thioether linkage.
5-(2-Fluorophenyl)-1,3,4-oxadiazole derivatives: : Variants lacking the quinoline moiety.
Quinoline-based compounds: : With alternative substitutions at the 1- or 2- positions.
Uniqueness
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Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-15-9-3-2-8-14(15)18-21-22-19(25-18)26-12-17(24)23-11-5-7-13-6-1-4-10-16(13)23/h1-4,6,8-10H,5,7,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICUZCXQJWERBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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